molecular formula C14H8ClNO5 B13783275 6-Benzoyl-3-chloro-2-nitrobenzoic acid CAS No. 69727-12-4

6-Benzoyl-3-chloro-2-nitrobenzoic acid

Cat. No.: B13783275
CAS No.: 69727-12-4
M. Wt: 305.67 g/mol
InChI Key: NLFCHPHWROUYOB-UHFFFAOYSA-N
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Description

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group, a chlorine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzoyl)-3-chloro-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chlorobenzoic acid to introduce the nitro group, followed by Friedel-Crafts acylation to attach the benzoyl group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzoyl group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 6-(Benzoyl)-3-chloro-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-2-nitrobenzoic acid.

Scientific Research Applications

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzoyl)-3-chloro-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the benzoyl group can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-nitrobenzoic acid: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.

    6-(Benzoyl)-2-nitrobenzoic acid: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.

    6-(Benzoyl)-3-chlorobenzoic acid: Lacks the nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid is unique due to the combination of the benzoyl, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

69727-12-4

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

6-benzoyl-3-chloro-2-nitrobenzoic acid

InChI

InChI=1S/C14H8ClNO5/c15-10-7-6-9(11(14(18)19)12(10)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19)

InChI Key

NLFCHPHWROUYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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